4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol
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Overview
Description
4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is a chemical compound known for its unique structural properties and potential applications in various fields of science. It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and an imino group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromophenol and 4-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, affecting their function. It may also interfere with cellular pathways by inhibiting key enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
- 4-bromo-2-[(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl]phenol
- 4-bromo-2-[(E)-[(3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl]phenol
Uniqueness
4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H10BrNO2 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-bromo-2-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10BrNO2/c14-10-1-6-13(17)9(7-10)8-15-11-2-4-12(16)5-3-11/h1-8,16-17H |
InChI Key |
QHMNVRRNBMWXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
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